A Technical Guide to Fmoc-N-Me-Leu-OH: Synthesis, Properties, and Application in Drug Discovery
A Technical Guide to Fmoc-N-Me-Leu-OH: Synthesis, Properties, and Application in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-methylation of peptides is a pivotal strategy in medicinal chemistry for enhancing the pharmacokinetic properties and biological activity of peptide-based therapeutics. The incorporation of N-methylated amino acids, such as Fmoc-N-Me-Leu-OH, can significantly improve proteolytic stability, cell permeability, and conformational rigidity. This technical guide provides a comprehensive overview of Fmoc-N-Me-Leu-OH, including its molecular properties, detailed protocols for its synthesis and incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), and a discussion of the profound impact of N-methylation on peptide drug candidates.
Core Molecular Properties of Fmoc-N-Me-Leu-OH
Fmoc-N-Me-Leu-OH, also known as Fmoc-N-methyl-L-leucine, is a derivative of the amino acid leucine, which is protected at the amine with a fluorenylmethyloxycarbonyl (Fmoc) group and methylated at the alpha-amine. This modification is strategically important for its use in peptide synthesis.
| Property | Value | References |
| Molecular Formula | C22H25NO4 | [1][2][3][4][5] |
| Molecular Weight | 367.44 g/mol | [2][3][4] |
| CAS Number | 103478-62-2 | [1][2][3][4][5] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 110 - 118 °C | [1][3] |
| Optical Rotation | [α]20/D -21 ± 3º (c=1 in DMF) | [1][3] |
| Purity | ≥ 98% (HPLC) | [1] |
| Storage Temperature | 0 - 8 °C | [1][3] |
The Impact of N-Methylation on Peptide Therapeutics
The introduction of a methyl group on the amide nitrogen of a peptide backbone, a modification facilitated by building blocks like Fmoc-N-Me-Leu-OH, imparts several advantageous properties to peptide drug candidates.
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Enhanced Proteolytic Stability: The steric hindrance provided by the N-methyl group shields the adjacent peptide bond from cleavage by proteases, significantly extending the in-vivo half-life of the peptide.[2][4]
-
Improved Cell Permeability and Bioavailability: By replacing a hydrogen bond donor (the amide proton) with a non-polar methyl group, the overall hydrophobicity of the peptide is increased. This can enhance its ability to cross cellular membranes, potentially leading to improved oral bioavailability.[2][5]
-
Conformational Rigidity: The rotation around the N-Cα bond is restricted by the N-methyl group, which reduces the conformational flexibility of the peptide backbone. This can lock the peptide into its bioactive conformation, leading to enhanced binding affinity and selectivity for its target receptor.[2][4] In some cases, N-methylation can even convert a receptor agonist into an antagonist.[2]
Experimental Protocols
Synthesis of Fmoc-N-Me-Leu-OH via 2-CTC Resin
A facile method for the synthesis of Fmoc-N-methylated amino acids involves the use of 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid. This solid-phase approach offers high yields and purity.
Materials:
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Fmoc-Leu-OH
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2-Chlorotrityl chloride (2-CTC) resin
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Dichloromethane (DCM)
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N,N-Diisopropylethylamine (DIEA)
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Methanol (B129727) (MeOH)
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2-Nitrobenzenesulfonyl chloride (o-NBS-Cl)
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Collidine
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N-Methyl-2-pyrrolidone (NMP)
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Dimethyl sulfate (B86663) or Methyl iodide
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1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
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Fmoc-OSu
-
Trifluoroacetic acid (TFA)
Procedure:
-
Loading of Fmoc-Leu-OH onto 2-CTC Resin:
-
Swell the 2-CTC resin in DCM.
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Dissolve Fmoc-Leu-OH (3 equivalents) and DIEA (9 equivalents) in DCM.
-
Add the solution to the resin and shake for 2 hours.
-
Cap any unreacted sites by adding methanol (0.8 mL/g of resin) and shaking for 30 minutes.
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Wash the resin with DCM, DMF, and again with DCM.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine (B6355638) in DMF for 1 minute, drain.
-
Treat again with 20% piperidine in DMF for 10 minutes to ensure complete removal of the Fmoc group.
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Wash the resin thoroughly with DMF.
-
-
Sulfonylation (o-NBS Protection):
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Dissolve o-NBS-Cl (5 equivalents) and collidine (5 equivalents) in NMP.
-
Add the solution to the resin and shake for 1-2 hours.
-
Wash the resin with NMP.
-
-
N-Methylation:
-
Dissolve dimethyl sulfate or methyl iodide (10 equivalents) and DBU (5 equivalents) in NMP.
-
Add the solution to the resin and shake for the appropriate time (this step can be optimized).
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Wash the resin with NMP.
-
-
Deprotection of o-NBS Group:
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Prepare a solution of 2-mercaptoethanol (10 equivalents) and DBU (5 equivalents) in NMP.
-
Treat the resin with this solution to remove the o-NBS group.
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Wash the resin with NMP.
-
-
Fmoc Protection of the N-Methylated Amine:
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Dissolve Fmoc-OSu (3 equivalents) and DIEA (1 equivalent) in DCM.
-
Add the solution to the resin and shake to protect the newly formed N-methyl amine.
-
Wash the resin with DCM and DMF.
-
-
Cleavage from Resin:
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Wash the resin with DCM.
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Cleave the Fmoc-N-Me-Leu-OH from the resin using a solution of 1% TFA in DCM. Perform the cleavage in multiple short steps (e.g., 4 x 1 minute) and collect the filtrate in a flask containing water to prevent side-chain deprotection.
-
The final product can be purified by standard methods.
-
Incorporation of Fmoc-N-Me-Leu-OH into Peptides via SPPS
The incorporation of N-methylated amino acids into a growing peptide chain presents a synthetic challenge due to the steric hindrance of the N-methyl group. Specialized coupling conditions are required to achieve high yields.
Materials:
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Peptide-resin with a free N-terminal amine
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Fmoc-N-Me-Leu-OH
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Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBroP® (Bromotripyrrolidinophosphonium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIEA)
-
Solvent: N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Bromophenol blue for monitoring
HATU Coupling Protocol:
-
Resin Preparation: Swell the peptide-resin in DMF.
-
Fmoc Deprotection: Remove the N-terminal Fmoc group from the peptide-resin using 20% piperidine in DMF.
-
Activation of Fmoc-N-Me-Leu-OH:
-
In a separate vessel, dissolve Fmoc-N-Me-Leu-OH (4 equivalents relative to resin substitution) and HATU (4 equivalents) in DMF.
-
Add DIEA (8 equivalents).
-
Allow the activation to proceed for a few minutes.
-
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Shake at room temperature for 1-2 hours, or longer if necessary.
-
Monitoring: Monitor the coupling reaction using the bromophenol blue test. A yellow color indicates a complete reaction, while a blue or green color suggests incomplete coupling, in which case a recoupling step is necessary.
-
Washing: After complete coupling, wash the resin thoroughly with DMF and DCM.
Visualizing Workflows and Pathways
Experimental Workflow for Solid-Phase Synthesis of N-Methylated Peptides
Caption: A generalized workflow for the incorporation of Fmoc-N-Me-Leu-OH in Solid-Phase Peptide Synthesis (SPPS).
Signaling Pathway Modulation by N-Methylated Peptides
N-methylation can alter the receptor binding profile of a peptide, leading to changes in downstream signaling. For example, N-methylation of somatostatin (B550006) analogs can shift their selectivity between different somatostatin receptor subtypes (SSTRs), which are G-protein coupled receptors (GPCRs).
Caption: N-methylation of a somatostatin analog can alter its binding affinity for different receptor subtypes, leading to biased downstream signaling.[1][2]
Conclusion
Fmoc-N-Me-Leu-OH is a critical building block for the synthesis of N-methylated peptides, a class of molecules with significant potential in drug discovery. The strategic incorporation of N-methylated residues can overcome many of the inherent limitations of natural peptides, such as poor stability and bioavailability. The protocols and conceptual frameworks presented in this guide are intended to provide researchers and drug development professionals with the foundational knowledge to effectively utilize Fmoc-N-Me-Leu-OH and other N-methylated amino acids in the design and synthesis of next-generation peptide therapeutics.
References
- 1. N-Methyl scan of somatostatin octapeptide agonists produces interesting effects on receptor subtype specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Highly potent and subtype selective ligands derived by N-methyl scan of a somatostatin antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
